N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide typically involves the reaction of benzofuran derivatives with hydroxylamine under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can produce different hydroxy or amino derivatives .
Scientific Research Applications
N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Uniqueness
N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboximidamide groups allow for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-4,7,12H,5H2,(H2,10,11) |
InChI Key |
JUVXWNGQOJUHLP-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=NO)N |
Origin of Product |
United States |
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